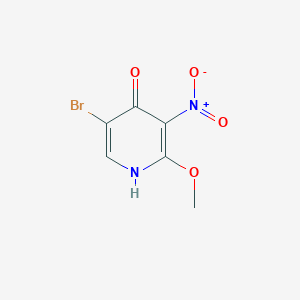

5-Bromo-2-methoxy-3-nitropyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O4 |

|---|---|

Molecular Weight |

249.02 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5BrN2O4/c1-13-6-4(9(11)12)5(10)3(7)2-8-6/h2H,1H3,(H,8,10) |

InChI Key |

CYSUHSGNKATGGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol

Retrosynthetic Analysis of 5-Bromo-2-methoxy-3-nitropyridin-4-ol

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The analysis involves strategically disconnecting the functional groups to identify simpler, more accessible precursor molecules.

The primary disconnections target the carbon-heteroatom bonds corresponding to the four substituents on the pyridine (B92270) ring: the bromo, methoxy (B1213986), nitro, and hydroxyl groups. The order of these disconnections is critical and is guided by the directing effects of the existing groups in the forward synthesis.

A plausible retrosynthetic pathway could be envisioned as follows:

Functional Group Interconversion (FGI): The final methoxy group at the C2 position could be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This suggests a precursor such as 5-bromo-2-chloro-3-nitropyridin-4-ol. The chloro group at C2 is activated towards nucleophilic attack by the electron-withdrawing nitro group at C3.

Bromination: The bromine atom at the C5 position can be disconnected via an electrophilic aromatic substitution. This points to a precursor like 2-methoxy-3-nitropyridin-4-ol. The regioselectivity of this bromination step would be a key challenge to control.

Nitration: The nitro group at C3 is also typically introduced via electrophilic substitution. Disconnecting this group leads back to 2-methoxy-pyridin-4-ol. The directing effects of the methoxy and hydroxyl groups would guide the position of nitration.

Core Structure Synthesis: The foundational 2-methoxy-pyridin-4-ol or a related pyridinol structure can be traced back to simpler, non-heterocyclic starting materials through various pyridine synthesis strategies, such as the Bohlmann-Rahtz synthesis or other condensation reactions. researchgate.net

This analysis highlights that the synthesis would likely involve a sequence of electrophilic and nucleophilic substitution reactions on a pre-formed pyridine ring.

Direct Synthesis Approaches for Substituted Pyridinols

Direct synthesis involves the stepwise introduction of the required functional groups onto a pyridine or pyridinol precursor. The success of this approach hinges on the precise control of reaction conditions to achieve the desired regiochemistry.

Nitration Reactions on Pyridine Precursors

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene (B151609). The reaction, therefore, often requires harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid. prepchem.comrsc.org

The position of nitration is governed by the electronic properties of the substituents already present on the ring. For a precursor like 2-amino-5-bromopyridine (B118841), nitration has been shown to yield 5-bromo-2-hydroxy-3-nitropyridine (B19287) (following hydrolysis of the intermediate). prepchem.com In this case, the amino group directs the incoming nitro group. For a hypothetical precursor like 2-methoxy-pyridin-4-ol, the activating methoxy and hydroxyl groups would direct the nitration, with the C3 position being a likely site for substitution.

Various nitrating agents can be employed, with the choice depending on the substrate's reactivity and the desired selectivity. researchgate.net

Table 1: Example Nitration Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Regioselective Bromination of Pyridine Systems

Regioselective bromination is crucial for introducing the bromine atom at the C5 position. The choice of brominating agent and reaction conditions can significantly influence the outcome. nih.gov Common reagents include bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS). chembk.comnih.gov

The synthesis of the related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128), provides a valuable precedent. chembk.com In this synthesis, 2-methoxy-4-methyl-3-nitropyridine (B66577) is treated with bromine in acetic acid in the presence of sodium acetate (B1210297). The reaction proceeds with high regioselectivity, yielding the desired 5-bromo product. This suggests that in a suitably substituted pyridinol system, bromination at the C5 position is feasible. The electron-donating methoxy group and the electron-withdrawing nitro group collectively direct the electrophile to the C5 position.

Table 2: Example Regioselective Bromination

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Methoxylation and Hydroxylation Strategies

Methoxylation is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group, typically a halogen, is displaced by a methoxide (B1231860) source like sodium methoxide. google.comchemicalbook.com The pyridine ring must be activated by electron-withdrawing groups for this reaction to proceed efficiently. The nitro group in the target molecule serves as a powerful activating group.

For instance, 5-bromo-2-chloro-3-nitropyridine (B118568) can be converted to 5-bromo-2-methoxy-3-nitropyridine (B130787) in high yield by treatment with sodium methoxide in methanol (B129727). chemicalbook.com This demonstrates the viability of introducing the C2-methoxy group at a late stage in the synthesis, provided a suitable 2-chloro precursor is available.

Hydroxylation at the C4 position is more complex. It could potentially be achieved by hydrolysis of a 4-chloro or 4-amino precursor or via oxidation of the C4-H bond, though the latter is less common for such a substituted system.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways rely on the transformation of a closely related, more accessible pyridine derivative into the final target molecule. This often involves modifying existing functional groups.

Transformation of Related Pyridine Derivatives

A plausible indirect route to this compound could start from a precursor like 5-bromo-2-chloro-3-nitropyridine. This intermediate could potentially be synthesized and then subjected to a series of transformations.

One hypothetical pathway could involve:

Synthesis of a 2,4-dihalopyridine precursor.

Nitration at the 3-position.

Bromination at the 5-position.

Selective methoxylation at the C2 position, which is more activated towards nucleophilic attack than the C4 position.

Hydrolysis of the halogen at the C4 position to install the hydroxyl group.

The synthesis of 5-bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine serves as a key reference reaction for the methoxylation step. chemicalbook.com

Table 3: Key Functional Group Interconversion

| Precursor | Reagents | Product | Yield | Reference |

|---|

This transformation highlights the efficiency of the SNAr reaction for introducing the methoxy group, a strategy that would be central to any successful synthesis of the target compound. The final step, converting a 4-substituted precursor to the 4-ol, would require specific conditions to avoid side reactions with the other sensitive functional groups.

Multi-step Reaction Sequences for Complex Pyridine Scaffolds

The construction of highly substituted pyridines, particularly those with a dense arrangement of functional groups like this compound, typically necessitates a multi-step synthetic sequence. These sequences allow for the controlled, stepwise introduction of substituents, managing the directing effects of the groups already present on the ring.

One plausible conceptual pathway involves the sequential functionalization of a pyridine ring. For instance, a synthesis could begin with a commercially available substituted pyridine and introduce the required groups one by one. A synthesis reported for the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine illustrates this principle. The process starts with 2-chloro-4-methyl-3-nitropyridine, which is first converted to 2-methoxy-4-methyl-3-nitropyridine via nucleophilic substitution with sodium methoxide. chembk.com This intermediate is then subjected to bromination using bromine in acetic acid to yield the final product. chembk.com This two-step process highlights a common strategy: leveraging an existing substitution pattern to direct subsequent reactions.

Another powerful strategy for building complex pyridine scaffolds is through tandem, one-pot reactions where multiple bond-forming events occur sequentially without the isolation of intermediates. nih.gov Such methods, for instance, can involve the reaction of a Blaise reaction intermediate with 1,3-enynes, leading to a cascade of isomerization, cyclization, and aromatization to form the pyridine ring with a controlled substitution pattern. nih.gov While not specific to the target molecule, these advanced multi-step, single-pot approaches represent a frontier in synthesizing complex heterocyclic systems efficiently.

Furthermore, the synthesis of 5-bromo-2-hydroxy-3-nitropyridine is achieved by the nitration of 2-amino-5-bromopyridine using fuming nitric acid in concentrated sulfuric acid. prepchem.com This demonstrates the direct functionalization of a pre-brominated pyridine core. Adapting such a route for this compound would require additional steps to introduce the methoxy and hydroxyl groups at the C2 and C4 positions, respectively, a non-trivial task due to the directing effects of the existing nitro and bromo groups.

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of functionalized pyridines relies on a diverse toolkit of reagents and, increasingly, sophisticated catalytic systems. For a molecule like this compound, specific reagents are required for each functional group.

Nitration : The introduction of the nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Harsh conditions are often required, such as the use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures, as seen in the synthesis of 5-bromo-2-hydroxy-3-nitropyridine. prepchem.com Milder and more regioselective methods involve the reaction of pyridine N-oxides with dinitrogen pentoxide (N₂O₅). researchgate.netntnu.nontnu.no

Bromination : Electrophilic bromination of pyridine rings also requires forcing conditions or a highly activated substrate. A common method involves using elemental bromine (Br₂) in a solvent like acetic acid. rsc.org For less reactive substrates, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, sometimes in the presence of an acid catalyst. nih.govresearchgate.net Recent strategies even use a temporary ring-opening of the pyridine to form a more reactive Zincke imine intermediate, which can then be halogenated under mild conditions before ring-closing. nih.govchemrxiv.orgchemrxiv.org

Methoxylation : The methoxy group is typically installed via a nucleophilic aromatic substitution (SNAr) reaction. This is particularly effective if a good leaving group, such as a halide (e.g., chloro), is present at the target position (C2). Sodium methoxide (NaOMe) in methanol is the standard reagent for this transformation, as demonstrated in the high-yield synthesis of 5-bromo-2-(methyloxy)-3-nitropyridine from its 2-chloro precursor. chemicalbook.com

Catalytic Systems : Modern organic synthesis increasingly employs transition metal catalysts to achieve functionalizations that are difficult via traditional methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds on pyridine rings. researchgate.netmdpi.com For instance, a bromo-substituted pyridine can be coupled with an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) to form a new C-C bond. mdpi.com While not directly forming one of the substituents of the target molecule, these catalytic methods are vital for creating complex pyridine-based structures and could be employed in a broader synthetic strategy. Iron-catalyzed cyclization reactions have also been developed as a green method for synthesizing substituted pyridines from acyclic precursors. rsc.org

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. For a multi-step synthesis of a complex molecule like this compound, each step must be carefully tuned. This involves adjusting parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.

In the synthesis of 5-bromo-2-(methyloxy)-3-nitropyridine, the conditions were optimized to achieve a 98% yield. The reaction was initiated at 0°C during the dropwise addition of sodium methoxide to a solution of 5-bromo-2-chloro-3-nitropyridine in methanol. After the initial phase, the reaction was allowed to warm to room temperature and stirred for 18 hours to ensure completion. chemicalbook.com

For the bromination step in the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the reaction of 2-methoxy-4-methyl-3-nitropyridine with bromine and sodium acetate in acetic acid was heated to 80°C for 12 hours. This specific time and temperature were monitored by thin-layer chromatography (TLC) to confirm the reaction was complete, ultimately providing an 82.2% yield after workup. chembk.com

The optimization of palladium-catalyzed cross-coupling reactions often involves screening various catalysts, ligands, bases, and solvents. researchgate.net For example, in a model Suzuki coupling on a dibromopyridine, different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and bases (e.g., K₂CO₃, K₃PO₄) were tested to maximize the yield of the desired diarylated product while suppressing side reactions like debromination. researchgate.net The choice of solvent and temperature is also critical; more drastic conditions (e.g., xylene at 130°C) can sometimes lead to undesired decomposition or side reactions. researchgate.net

The following interactive table summarizes reaction conditions from analogous syntheses, illustrating how different parameters are optimized to achieve high yields for specific transformations on pyridine rings.

| Transformation | Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Methoxylation | 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 0°C to RT | 19 h | 98% | chemicalbook.com |

| Bromination | 2-Methoxy-4-methyl-3-nitropyridine | Bromine, Sodium Acetate | Acetic Acid | 80°C | 12 h | 82.2% | chembk.com |

| Nitration | 2-Amino-5-bromopyridine | Fuming HNO₃, H₂SO₄ | Sulfuric Acid | 60°C | 2 h | ~76% (calculated) | prepchem.com |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 85-95°C | >15 h | Moderate to Good | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

One key principle is the use of alternative energy sources. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov In the synthesis of novel pyridine derivatives, a one-pot, four-component reaction under microwave irradiation was completed in 2-7 minutes with yields of 82-94%, whereas the same reaction under conventional heating took 6-9 hours and gave lower yields (73-84%). nih.gov

Another principle is the use of safer solvents and reaction conditions. Many traditional pyridine syntheses employ hazardous reagents and large volumes of organic solvents. Green approaches seek to replace these with more environmentally benign alternatives. This can include using water as a solvent, employing solvent-free reaction conditions, or using catalysts that can operate under milder conditions. rsc.org For example, the development of an iron-catalyzed cyclization for pyridine synthesis provides a more sustainable alternative to methods that might rely on heavier, more toxic metal catalysts. rsc.org

Atom economy, which maximizes the incorporation of all materials from the starting reagents into the final product, is a core concept of green chemistry. Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. mdpi.com Designing an MCR to construct the this compound scaffold would be an advanced green chemistry approach.

Furthermore, the use of solid-supported reagents and catalysts can simplify purification processes, often eliminating the need for aqueous workups and extractions, thereby reducing solvent waste. syrris.jp A synthesis designed in a continuous flow system, where reagents are pumped through columns containing immobilized catalysts and scavengers, represents a highly efficient and green process paradigm. syrris.jp Such an approach minimizes reactor volume, improves safety and control, and can lead to higher purity products directly from the reaction stream.

Chemical Reactivity and Transformation of 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol

Transformations Involving the Nitro Group

The nitro group at the C3 position is a key functional handle that can be readily transformed, providing a gateway to a range of other derivatives.

A common and crucial transformation of nitropyridines is the reduction of the nitro group to an amino group. This conversion is a pivotal step in the synthesis of many biologically active compounds. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. orgsyn.org The resulting 3-amino-5-bromo-2-methoxypyridin-4-ol is a versatile intermediate for further functionalization, such as diazotization or acylation reactions.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Methanol (B129727) or Ethanol, Room Temperature | 3-Amino-5-bromo-2-methoxypyridin-4-ol |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | 3-Amino-5-bromo-2-methoxypyridin-4-ol |

This is an interactive data table. Users can sort and filter the data as needed.

The nitro group is a powerful electron-withdrawing group, significantly influencing the reactivity of the pyridine (B92270) ring. nih.govyoutube.com Its presence at the C3 position strongly activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 5-Bromo-2-methoxy-3-nitropyridin-4-ol, the nitro group at C3, in concert with the bromine at C5, makes the C5 position susceptible to nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the reaction. libretexts.org

Reactivity of the Bromine Substituent

The bromine atom at the C5 position is another key site for synthetic modification, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at C5 can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-deficient nature of the pyridine ring, enhanced by the C3-nitro group, facilitates this reaction. researchgate.net A range of nucleophiles, such as amines, alkoxides, and thiolates, can be used to replace the bromine atom, leading to the formation of diverse 5-substituted pyridine derivatives. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack and subsequent elimination of the bromide ion. youtube.com

The bromine substituent at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. innospk.commdpi.com

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the bromopyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of various 5-aryl-2-methoxy-3-nitropyridin-4-ol derivatives.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org The resulting 5-alkynylpyridine derivatives are valuable intermediates in organic synthesis. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 5-Arylpyridines |

This is an interactive data table. Users can sort and filter the data as needed.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-5-bromo-2-methoxypyridin-4-ol |

| Tin(II) chloride |

| Iron |

| Palladium |

| Arylboronic acid |

| Terminal alkyne |

| 5-Aryl-2-methoxy-3-nitropyridin-4-ol |

Other Metal-Mediated Transformations

The bromine atom at the 5-position of this compound is a prime site for metal-mediated cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. uzh.chmdpi.com The reactivity in such transformations is often influenced by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitro group can enhance the electrophilicity of the carbon bearing the bromine atom, potentially facilitating oxidative addition to the palladium catalyst, a key step in many cross-coupling catalytic cycles.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

Stille Coupling: Reaction with organostannanes.

The hydroxyl group at the 4-position can also be leveraged in metal-catalyzed reactions. By converting the hydroxyl group into a better leaving group, such as a triflate, nonaflate, or fluorosulfate, this position can also participate in cross-coupling reactions. chim.itnih.gov This allows for sequential functionalization of the pyridine ring, where the bromo group could be reacted first, followed by transformation of the hydroxyl group and a subsequent coupling reaction. The relative reactivity of these leaving groups typically follows the order: -Br > -OTf ≈ -OSO₂F > -Cl. nih.gov

| Reaction Type | Potential Coupling Partner | Potential Product Type | Catalyst/Conditions |

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-2-methoxy-3-nitropyridin-4-ol | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | 5-Alkenyl-2-methoxy-3-nitropyridin-4-ol | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal alkyne | 5-Alkynyl-2-methoxy-3-nitropyridin-4-ol | Pd/Cu catalyst, Base |

| Buchwald-Hartwig | Amine | 5-Amino-2-methoxy-3-nitropyridin-4-ol | Pd catalyst, Ligand, Base |

| Stille | Organostannane | 5-Alkyl/Aryl-2-methoxy-3-nitropyridin-4-ol | Pd catalyst |

This table presents potential transformations based on established reactivity patterns of similar compounds.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 2-position of the pyridine ring is generally stable but can undergo cleavage under specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is a demethylation reaction. Given the presence of other functional groups, chemoselective demethylation would be necessary to avoid unwanted side reactions.

Methods for the demethylation of methoxypyridines often involve strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. google.com However, these harsh conditions could potentially affect the nitro group or other parts of the molecule. More selective methods have been developed, for instance, using nucleophilic reagents like L-selectride, which has shown chemoselectivity for the demethylation of methoxypyridines over anisoles. nih.gov The reactivity of the methoxy group in this compound towards demethylating agents would be influenced by the electronic effects of the other substituents on the ring.

| Reagent | Conditions | Product | Selectivity |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 5-Bromo-2-hydroxy-3-nitropyridin-4-ol | Potentially low, may affect other groups |

| Pyridinium (B92312) chloride | High temperature | 5-Bromo-2-hydroxy-3-nitropyridin-4-ol | Generally not regioselective |

| L-selectride | THF, reflux | 5-Bromo-2-hydroxy-3-nitropyridin-4-ol | Potentially chemoselective for the methoxypyridine |

This table outlines possible demethylation reactions; specific outcomes would require experimental validation.

Tautomerism and Reactivity of the Hydroxyl Group (Pyridinol/Pyridone Equilibrium)

The hydroxyl group at the 4-position of the pyridine ring gives rise to tautomerism, existing in equilibrium between the pyridinol form (4-hydroxypyridine) and the pyridone form (pyridin-4(1H)-one). For 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer in most solvents. This is due to the aromaticity of the pyridone form, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring, and the presence of a strong carbon-oxygen double bond.

This tautomeric equilibrium is crucial as it dictates the reactivity of this part of the molecule. The pyridinol form behaves as a phenol, and the hydroxyl group can undergo O-alkylation or O-acylation. nih.gov The pyridone form, on the other hand, has an amide-like character, with the nitrogen atom being a potential site for N-alkylation or N-acylation, and the exocyclic oxygen being nucleophilic.

Reactions involving the hydroxyl group will therefore depend on the specific tautomer that reacts and the reaction conditions. For example, O-alkylation would occur on the pyridinol tautomer, typically under basic conditions to generate the more nucleophilic pyridin-4-olate. This intermediate can then react with an alkyl halide or other electrophile.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol

Vibrational Spectroscopy (Infrared and Raman)

Conformational Analysis from Vibrational Spectra

A conformational analysis of 5-Bromo-2-methoxy-3-nitropyridin-4-ol would be conducted using vibrational spectroscopy techniques, primarily Fourier-transform infrared (FT-IR) and Raman spectroscopy. thermofisher.comuha.fr These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

By analyzing the positions, intensities, and shapes of the vibrational bands, insights into the preferred conformation of the molecule can be gained. Key aspects to investigate would include the orientation of the methoxy (B1213986) and nitro groups relative to the pyridine (B92270) ring and the potential for intramolecular hydrogen bonding between the hydroxyl group at the 4-position and the adjacent nitro group at the 3-position. The presence of such a hydrogen bond would significantly influence the vibrational frequencies of the O-H, N-O, and C-O bonds.

A comparative analysis of the experimental spectra with theoretical calculations, often performed using density functional theory (DFT), would be crucial for assigning the observed vibrational modes to specific molecular motions and for identifying the most stable conformer(s).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. The chromophores responsible for this absorption are the substituted pyridine ring, which contains π-electrons, and the nitro group, which has n→π* and π→π* transitions. The combination of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitro and bromo groups on the pyridine ring would likely lead to complex electronic transitions.

A detailed analysis would involve identifying the wavelengths of maximum absorption (λmax) and correlating them with specific electronic transitions, such as π→π* and n→π* transitions. This analysis helps to understand the electronic structure of the molecule.

Investigating the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarities would reveal information about the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. This phenomenon is known as solvatochromism.

A bathochromic (red) shift in the absorption maximum with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. The magnitude of these shifts can provide qualitative information about the charge distribution in the molecule's ground and excited states.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise mass of this compound. This measurement allows for the unambiguous determination of the elemental formula of the molecule. The expected monoisotopic mass for C₆H₅BrN₂O₄ would be calculated and compared to the experimentally measured value. The high accuracy of HRMS helps to confirm the elemental composition and distinguish the target compound from other potential isomers or impurities.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₅BrN₂O₄ |

| Monoisotopic Mass | To be determined experimentally |

| Elemental Composition | C, H, Br, N, O |

This table would be populated with experimental data upon analysis.

Mass spectrometry, particularly when coupled with fragmentation techniques (e.g., MS/MS), provides valuable information for structural elucidation. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of fragment ions is produced.

The analysis of this fragmentation pattern for this compound would involve identifying the masses of the fragment ions and proposing logical fragmentation pathways. For instance, common fragmentation pathways could include the loss of the methoxy group (•OCH₃), the nitro group (•NO₂), or other neutral losses. The observed fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the connectivity of the atoms within the molecule, thus confirming its proposed structure.

Table 2: Potential Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Fragment 1 | Loss 1 | Structure 1 |

| [M+H]⁺ or [M-H]⁻ | Fragment 2 | Loss 2 | Structure 2 |

This table represents a hypothetical analysis and would be completed with experimental mass spectrometry data.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used. DFT, in particular, is widely applied due to its balance of accuracy and computational cost, making it suitable for studying substituted pyridine (B92270) rings. nih.gov For a compound such as 5-Bromo-2-methoxy-3-nitropyridin-4-ol, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to elucidate its structural and electronic characteristics. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an approximate structure, the calculation method systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

For this compound, this process would predict the precise spatial orientation of the pyridine ring and its substituents (bromo, methoxy (B1213986), nitro, and hydroxyl groups). The resulting data would be presented in a table of optimized geometric parameters.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table is a hypothetical representation of expected data from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-O(methoxy) | ~1.35 Å |

| C3-N(nitro) | ~1.48 Å | |

| C4-O(hydroxyl) | ~1.36 Å | |

| C5-Br | ~1.89 Å | |

| Bond Angle | O-C2-N1 | ~118° |

| C2-C3-N(nitro) | ~121° | |

| C3-C4-O(hydroxyl) | ~123° |

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular vibration, such as the stretching or bending of bonds.

These theoretical spectra are crucial for interpreting experimental spectroscopic data. For this compound, calculations would predict characteristic vibrational modes for the N-O stretches of the nitro group, the O-H stretch of the hydroxyl group, C-Br stretching, and various vibrations of the pyridine ring.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table is a hypothetical representation of expected data. Assignments are based on general frequency ranges for functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3400-3500 |

| C-H Stretch (aromatic) | ~3000-3100 |

| N-O Asymmetric Stretch | ~1550-1580 |

| N-O Symmetric Stretch | ~1340-1360 |

| C-O Stretch (methoxy) | ~1250-1280 |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For the title compound, the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups would significantly influence the energies and distributions of the HOMO and LUMO.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is a hypothetical representation of expected data from a DFT calculation.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are extremely useful for predicting how a molecule will interact with other chemical species.

The color coding on an MEP map allows for the straightforward identification of reactive sites.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are considered nucleophilic centers.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are considered electrophilic centers.

Green Regions: These areas represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, making them prime sites for interaction with electrophiles. Positive potential (blue) would be expected near the hydrogen atom of the hydroxyl group, indicating its acidity and potential for hydrogen bonding.

By revealing the charge distribution, the MEP map provides a powerful tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. The electron-rich (negative) and electron-poor (positive) regions are key to understanding how the molecule will "recognize" and bind to other molecules, including biological targets like proteins.

In the case of this compound, the MEP would highlight the potential for the hydroxyl group to act as a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). The oxygen atoms of the nitro group would also be strong hydrogen bond acceptors. The bromine atom, depending on the electronic environment, could potentially participate in halogen bonding. These insights are fundamental for rational drug design and materials science.

Prediction of Non-Linear Optical (NLO) Properties

Determination of First-Order Hyperpolarizability

Without access to dedicated computational studies on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further research in the field of computational chemistry would be necessary to generate the specific data needed to populate the outlined article structure.

Derivatives and Analogues of 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol

Structural Diversification Strategies Based on the Pyridine (B92270) Scaffold

The pyridine core of 5-Bromo-2-methoxy-3-nitropyridin-4-ol is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitro group. This electronic nature dictates its reactivity, making the scaffold susceptible to nucleophilic attack and a versatile platform for structural diversification. stackexchange.com Key strategies for modifying this scaffold include:

Activation via N-Oxide or N-Alkylpyridinium Salt Formation: The pyridine nitrogen can be oxidized to an N-oxide or alkylated to form a pyridinium (B92312) salt. These transformations further decrease the electron density of the ring, enhancing its reactivity toward nucleophiles and facilitating a broader range of substitution reactions.

Reduction of the Nitro Group: The nitro group at the C3 position is a critical handle for diversification. Its reduction to an amino group provides a nucleophilic center that can participate in a wide array of subsequent reactions, including diazotization, acylation, and, most importantly, cyclization reactions to form fused heterocyclic systems. nih.gov

Cross-Coupling Reactions: The bromine atom at the C5 position is ideally suited for transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, significantly expanding the chemical space accessible from this precursor. rsc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr): The methoxy (B1213986) group at the C2 position and the hydroxyl group at the C4 position (or more accurately, the chloro group derived from it) are susceptible to displacement by nucleophiles. The C2 and C4 positions are electronically activated for SNAr by the ring nitrogen, allowing for the introduction of various functional groups. stackexchange.compearson.comechemi.com

These fundamental strategies allow chemists to systematically and selectively modify the pyridine core, creating libraries of compounds with tailored electronic and steric properties.

Synthesis of Fused Heterocyclic Ring Systems from this compound Precursors

The functional groups on this compound serve as anchor points for the construction of condensed heterocyclic systems. A common and powerful strategy involves the reduction of the 3-nitro group to a 3-amino group, which then acts as a key building block for annulation reactions. nih.gov

Imidazopyridine Derivatives

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles known for their wide range of biological activities. bio-conferences.org The synthesis of these derivatives from the title compound would typically proceed via a two-step sequence:

Reduction of the Nitro Group: The 3-nitro group is reduced to a 3-amino group, yielding 3-amino-5-bromo-2-methoxypyridin-4-ol.

Cyclization: The resulting 2-aminopyridine (B139424) derivative (note: the exocyclic amino group is at C3, which would lead to imidazo[1,2-c]pyridine systems, a less common isomer, or require rearrangement/alternative cyclization. A more common pathway involves a 2-aminopyridine precursor) can undergo condensation with various reagents to form the imidazole (B134444) ring.

However, the classical synthesis of imidazo[1,2-a]pyridines starts from 2-aminopyridines. If we consider a related precursor, 2-amino-5-bromo-3-nitro-x-methoxypyridine, the synthesis can be readily envisioned. Common cyclization methods include:

Reaction with α-Haloketones (Tschitschibabin Reaction): Condensation with an α-haloketone is a classic method to form the imidazo[1,2-a]pyridine (B132010) core. bio-conferences.org

Coupling with Alkynes: Copper- or other metal-catalyzed three-component reactions involving the aminopyridine, an aldehyde, and a terminal alkyne provide a direct route to highly substituted imidazopyridines. nih.govbio-conferences.org

Reaction with Nitroolefins: An iron-catalyzed reaction with nitroolefins can be used to synthesize 2-nitro-3-arylimidazo[1,2-a]pyridines under aerobic conditions. organic-chemistry.org

The following table outlines potential synthetic routes to imidazopyridine derivatives.

| Starting Material Derivate | Reagent | Catalyst/Conditions | Product Type |

| 2-Amino-5-bromopyridine (B118841) deriv. | α-Bromoacetophenone | Heat, Solvent | 2-Aryl-imidazo[1,2-a]pyridine |

| 2-Amino-5-bromopyridine deriv. | Propiolaldehyde | CuI | Formyl-substituted imidazo[1,2-a]pyridine |

| 2-Amino-5-bromopyridine deriv. | Nitrostyrene | FeCl₃, Aerobic | 3-Nitro-2-aryl-imidazo[1,2-a]pyridine |

Quinazoline (B50416) Derivatives

Direct synthesis of quinazolines (fused benzene (B151609) and pyrimidine (B1678525) rings) from a pyridine precursor is not a conventional synthetic route, as quinazolines are typically built from aniline (B41778) or anthranilic acid derivatives. frontiersin.orgnih.govopenmedicinalchemistryjournal.com However, a structurally related and more chemically feasible target is the pyridopyrimidine scaffold, which is isomeric to quinazoline and consists of a fused pyridine and pyrimidine ring.

The synthesis of pyridopyrimidines often starts from an aminopyridine, which can be obtained by reducing the nitro group of the title compound. For example, 3-amino-5-bromo-2-methoxypyridin-4-ol could be cyclized to form a pyrido[3,2-d]pyrimidine (B1256433) system. rsc.org General methods include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation of aminopyridines with β-ketoesters or malonates can lead to the formation of the pyrimidine ring. rsc.org

Reaction with α,β-Unsaturated Carbonyls: Michael addition followed by cyclization is another route to access the pyridopyrimidine core. nih.gov

Multicomponent Reactions: One-pot reactions involving an aminopyridine, an aldehyde, and an active methylene (B1212753) compound, often facilitated by nano-catalysts, provide an efficient synthesis of functionalized pyridopyrimidines. rsc.org

Other Condensed Pyridine Architectures

The versatile reactivity of the substituted pyridine scaffold allows for the synthesis of various other fused heterocyclic systems. acs.orgias.ac.in The strategy often relies on the introduction of appropriate functional groups that can undergo intramolecular cyclization.

Furo[3,2-b]pyridines and Pyrrolo[3,2-b]pyridines: These can be synthesized by first using the bromo group at C5 for a cross-coupling reaction to introduce a side chain containing a hydroxyl or amino group. Subsequent intramolecular cyclization onto the pyridine ring or an adjacent functional group can form the furan (B31954) or pyrrole (B145914) ring.

Pyrazolopyridines: Reaction of a hydrazine (B178648) with a di-carbonyl substituted pyridine derivative can lead to the formation of a fused pyrazole (B372694) ring. Alternatively, a metal-free approach involving the reaction of N-pyridinium salts with hydrazine nucleophiles can be used to reconstruct the pyridine core into a pyrazolopyridazine scaffold. acs.org

Triazolopyridines: These can be formed from aminopyridine precursors through diazotization followed by reaction with an active methylene compound or via [3+2] cycloaddition reactions.

Modulation of Substituents at Positions 2, 3, 4, and 5

Each substituent on the this compound ring can be selectively modified to fine-tune the molecule's properties.

Position 2 (Methoxy): The 2-methoxy group can be displaced via nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles. ntu.edu.sg This position is activated towards attack due to the electron-withdrawing effect of the ring nitrogen. Stronger nucleophiles like amines, alkoxides, or thiolates can replace the methoxy group, often under thermal or base-catalyzed conditions.

Position 3 (Nitro): The nitro group is highly versatile. Its primary transformation is reduction to an amino group using reagents like SnCl₂, H₂/Pd, or sodium dithionite. This amino group is a key intermediate for building fused rings as described above. Furthermore, the amino group can be converted into a diazonium salt, which can then be substituted by various groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions. The nitro group itself can also promote cycloaddition reactions on the pyridine ring. nih.gov

Position 4 (Hydroxy): The hydroxyl group at C4 exists in tautomeric equilibrium with its corresponding pyridone form. This group can be converted into a better leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloropyridine (B1293800) is an excellent substrate for SNAr reactions, allowing displacement by a wide range of nucleophiles. pearson.com

Position 5 (Bromo): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions . This allows for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. rsc.org

The following table summarizes key transformations for each substituent.

| Position | Substituent | Reaction Type | Reagents | Resulting Group(s) |

| 2 | -OCH₃ | SNAr | R-NH₂, R-OH, R-SH | -NHR, -OR, -SR |

| 3 | -NO₂ | Reduction | SnCl₂, H₂/Pd-C | -NH₂ |

| 3 | -NH₂ (from -NO₂) | Diazotization/Substitution | NaNO₂, HX; CuX | -F, -Cl, -Br, -I, -CN, -OH |

| 4 | -OH | Halogenation | POCl₃, SOCl₂ | -Cl |

| 4 | -Cl (from -OH) | SNAr | Nu:⁻ (amines, alkoxides) | -NR₂, -OR |

| 5 | -Br | Suzuki Coupling | R-B(OH)₂, Pd catalyst | -R (Aryl, Alkyl) |

| 5 | -Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | -C≡C-R |

| 5 | -Br | Buchwald-Hartwig | R₂NH, Pd catalyst | -NR₂ |

Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the strategy of replacing functional groups with other groups that have similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, or pharmacokinetic properties. nih.govestranky.sk The thoughtful application of bioisosteric replacements to the this compound scaffold can lead to analogues with improved characteristics.

Bromo Group (C5): As a classical bioisostere, the bromo group can be replaced by other halogens like chloro (-Cl) or a trifluoromethyl (-CF₃) group. While -Cl is sterically smaller, the -CF₃ group is a strong electron-withdrawing group and can improve metabolic stability and membrane permeability. A cyano (-CN) group can also be a bioisostere for a halogen.

Methoxy Group (C2): The methoxy group can be replaced with other small alkyl ethers (-OEt, -OPr ), a difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) group to modulate lipophilicity and metabolic stability. A methylthio (-SCH₃) group is a classic bioisostere for a methoxy group, altering electronic properties and hydrogen bonding capacity.

Nitro Group (C3): The nitro group is often considered metabolically labile. Common bioisosteres include the cyano (-CN) group, which mimics its planar, electron-withdrawing nature. Other replacements include sulfonamide (-SO₂NHR) or N-acylsulfonamide (-SO₂NHCOR) groups, which can also act as hydrogen bond donors/acceptors.

Pyridine Ring: The entire pyridine ring can be considered for bioisosteric replacement. Other five- or six-membered heterocycles like pyrimidine , pyridazine , or thiazole can be used to alter the position of the heteroatom(s), thereby changing the molecule's dipole moment and hydrogen bonding vectors. nih.gov In some contexts, a benzonitrile moiety can be a powerful bioisostere for a substituted pyridine, mimicking the hydrogen bond accepting ability of the pyridine nitrogen. researchgate.net

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Bromo (-Br) | -Cl, -CF₃, -CN | Modulate size, electronics, metabolic stability |

| Methoxy (-OCH₃) | -OEt, -OCF₂H, -SCH₃ | Fine-tune lipophilicity, hydrogen bonding, metabolism |

| Nitro (-NO₂) | -CN, -SO₂NHR | Improve metabolic stability, alter electronic properties |

| Pyridine Ring | Pyrimidine, Pyridazine, Benzonitrile | Modify dipole moment, hydrogen bonding pattern, core scaffold |

By employing these diverse synthetic and medicinal chemistry strategies, the this compound scaffold serves as a valuable starting point for the development of novel and complex chemical entities.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Methoxy 3 Nitropyridin 4 Ol Analogues

Systematic Investigation of Substituent Effects on Chemical and Biological Activities

A systematic investigation into the effects of substituents on the chemical and biological activities of 5-bromo-2-methoxy-3-nitropyridin-4-ol analogues involves the synthesis and evaluation of a series of related compounds. In these studies, each of the key functional groups—bromo, methoxy (B1213986), nitro, and hydroxyl—is either replaced or its position on the pyridine (B92270) ring is altered. The resulting analogues are then subjected to a battery of chemical and biological assays to quantify the impact of these changes.

For instance, the electronic and steric properties of the substituents can significantly affect the reactivity of the pyridine ring and its ability to interact with biological targets. The introduction of different substituents can modulate properties such as lipophilicity, which governs the molecule's ability to cross cell membranes, and electronic distribution, which is critical for binding to target proteins.

The following table illustrates a hypothetical series of analogues and their corresponding biological activities, based on common findings in medicinal chemistry for pyridine derivatives.

| Compound | R1 (at C5) | R2 (at C2) | R3 (at C3) | R4 (at C4) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| Parent Compound | Br | OCH3 | NO2 | OH | 5.2 |

| Analogue 1 | Cl | OCH3 | NO2 | OH | 7.8 |

| Analogue 2 | I | OCH3 | NO2 | OH | 4.1 |

| Analogue 3 | Br | OH | NO2 | OH | 12.5 |

| Analogue 4 | Br | OCH3 | NH2 | OH | 25.0 |

| Analogue 5 | Br | OCH3 | NO2 | OCH3 | 9.3 |

Influence of Bromine, Methoxy, Nitro, and Hydroxyl Groups on Activity Profiles

Each substituent on the this compound core contributes uniquely to its activity profile.

Bromine Group: The bromine atom at the C5 position is a moderately lipophilic and electron-withdrawing group. Its presence can enhance the binding affinity of the molecule to its target, potentially through halogen bonding interactions. Replacing bromine with other halogens, such as chlorine or iodine, can modulate both the size and electronic nature of this position, leading to variations in activity.

Nitro Group: The strongly electron-withdrawing nitro group at the C3 position significantly impacts the electronic properties of the pyridine ring, making it more electron-deficient. This can be crucial for certain types of interactions with biological targets. However, the presence of a nitro group can sometimes lead to metabolic liabilities. Its replacement with other electron-withdrawing groups or its complete removal can provide insights into its necessity for the observed biological activity.

Hydroxyl Group: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, which is often critical for anchoring the ligand to its target protein. The acidity of this hydroxyl group is influenced by the other substituents on the ring. Pyridin-4-ols can exist in equilibrium with their pyridone tautomers, and this tautomeric equilibrium can be important for biological activity. osi.lvresearchgate.net

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound and its analogues helps in identifying the low-energy, biologically relevant conformations. Techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose.

Ligand-Target Interaction Analysis through In Vitro Models

To understand the molecular basis of the biological activity of this compound analogues, in vitro models are employed to study their interactions with specific biological targets. These models can include isolated enzymes, receptors, or cell lines.

Binding assays can determine the affinity of each analogue for the target, providing quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are then correlated with the structural modifications to build a comprehensive SAR model. For example, if the target is a protein kinase, the interactions of the hydroxyl and nitro groups with key amino acid residues in the active site can be elucidated through techniques like X-ray crystallography of the ligand-protein complex.

The following table provides hypothetical data from an in vitro kinase inhibition assay for a series of analogues, illustrating how modifications to the parent structure affect target engagement.

| Compound | Modification from Parent Compound | Kinase Inhibition (Ki, nM) | Key Interactions Observed |

|---|---|---|---|

| Parent Compound | - | 150 | H-bond from OH, Halogen bond from Br |

| Analogue 6 | Removal of Br | 850 | Loss of halogen bond interaction |

| Analogue 7 | Replacement of OCH3 with H | 320 | Slight decrease in affinity |

| Analogue 8 | Replacement of NO2 with CN | 450 | Altered electronic interaction |

| Analogue 9 | Replacement of OH with OCH3 | >1000 | Loss of critical H-bond |

Through such systematic studies, a detailed understanding of the SAR of this compound analogues can be achieved, guiding the rational design of more potent and selective compounds for therapeutic applications.

Mechanistic Insights into Biological Activities at the Molecular Level Excluding Clinical Human Data

Proposed Molecular Mechanisms of Interaction with Biological Targets

While specific enzymatic or receptor targets for 5-Bromo-2-methoxy-3-nitropyridin-4-ol are not extensively documented in publicly available research, the structural motifs of the molecule allow for postulation of its interaction mechanisms based on well-understood principles of medicinal chemistry. The pyridine (B92270) core is a common scaffold in numerous biologically active compounds, known to interact with a wide array of biological targets through various non-covalent interactions.

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atom in the pyridine ring, the oxygen atoms of the nitro and methoxy (B1213986) groups) suggests that hydrogen bonding likely plays a significant role in its binding to biological macromolecules such as proteins and nucleic acids. The aromatic pyridine ring can also engage in π-π stacking interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Role of Redox Chemistry of the Nitro Group in Biological Contexts

The nitroaromatic group is a critical functional moiety known for its involvement in redox cycling, a process that can have significant biological consequences. In anaerobic or low-oxygen environments, the nitro group of compounds like this compound can undergo enzymatic reduction. This reduction can proceed through a one-electron or two-electron pathway, mediated by various nitroreductases present in biological systems.

The single-electron reduction of the nitro group leads to the formation of a nitro anion radical. nih.gov In the presence of molecular oxygen, this radical can transfer its electron to oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a process known as "futile cycling." nih.gov This cycle can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components like DNA, proteins, and lipids. Conversely, under hypoxic conditions, further reduction of the nitro anion radical can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives, which may have their own distinct biological activities or toxicities. The redox potential of the nitroaromatic compound is a key factor in these reactions. nih.gov

The potential redox cycling of this compound is a plausible mechanism for any observed cytotoxic or antimicrobial effects, a phenomenon well-documented for other nitroaromatic compounds.

Investigation of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.govrsc.org The bromine atom in this compound, due to the electron-withdrawing nature of the pyridine ring and the adjacent nitro group, is expected to have a region of positive electrostatic potential on its outer surface, known as a σ-hole. This positive region can favorably interact with electron-rich atoms in biological targets.

The strength of a halogen bond is comparable to that of a hydrogen bond and is highly directional, making it a significant contributor to the specificity and affinity of ligand-receptor binding. nih.govtandfonline.com In the context of this compound, the bromine atom could form halogen bonds with backbone carbonyl oxygens or the side chains of amino acid residues like serine, threonine, aspartate, or glutamate (B1630785) within a protein's active site. Such interactions can play a crucial role in orienting the molecule correctly for optimal binding and subsequent biological effect. The investigation of halogen bonding has become an important aspect of rational drug design. tandfonline.com

A summary of potential non-covalent interactions involving this compound is presented in the table below.

| Interaction Type | Functional Group(s) Involved | Potential Biological Partner |

| Hydrogen Bonding | -OH, -NO₂, -OCH₃, Pyridine-N | Amino acid residues (e.g., Ser, Thr, Asn, Gln, His), Nucleic acid bases |

| π-π Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Halogen Bonding | -Br | Carbonyl oxygen, Hydroxyl groups, Thiol groups, Aromatic rings |

| Redox Cycling | -NO₂ | Nitroreductases, Molecular Oxygen |

Molecular Modeling and Docking Studies for Binding Affinity Prediction

In the absence of empirical data from co-crystallization studies, molecular modeling and docking have become indispensable tools for predicting the binding mode and affinity of a ligand to a biological target. For this compound, these computational methods can provide valuable insights into its potential biological activity.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a known protein target. The software then calculates the most favorable binding poses and estimates the binding energy, which is an indicator of the binding affinity. These calculations take into account the various non-covalent interactions discussed previously, including hydrogen bonds, hydrophobic interactions, and halogen bonds.

For instance, docking studies on structurally related substituted pyridines have been successfully used to predict their interaction with various enzymes. tubitak.gov.trorientjchem.org The results of such studies can guide the chemical synthesis of more potent and selective analogs. A hypothetical docking study of this compound against a generic kinase active site might yield the following predictive data:

| Parameter | Predicted Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Key Interacting Residues | Glu116, Gly117, Phe180 | Indicates specific amino acids involved in binding |

| Predicted Interactions | Hydrogen bond with Glu116, Halogen bond with Gly117 backbone, π-π stacking with Phe180 | Elucidates the nature of the binding forces |

It is important to note that these are predictive, in silico methods, and the results require experimental validation. However, they provide a rational basis for hypothesis-driven research into the biological activities of novel compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.